molecular formula C14H19N B11896409 5-Methyl-3-neopentyl-1H-indole

5-Methyl-3-neopentyl-1H-indole

Cat. No.: B11896409
M. Wt: 201.31 g/mol
InChI Key: QXWDWSLRFIZYFD-UHFFFAOYSA-N
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Description

5-Methyl-3-neopentyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-Methyl-3-neopentyl-1H-indole, can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids .

Industrial Production Methods: Industrial production of indole derivatives often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-neopentyl-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmaceutical applications .

Scientific Research Applications

Chemistry: 5-Methyl-3-neopentyl-1H-indole is used as a building block in the synthesis of more complex molecules. Its derivatives are often employed in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: Indole derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents. They are also investigated for their roles in modulating biological pathways and as potential therapeutic agents for various diseases .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. They also find applications in the development of materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Methyl-3-neopentyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, they can inhibit the activity of certain kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3-neopentyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-5-methyl-1H-indole

InChI

InChI=1S/C14H19N/c1-10-5-6-13-12(7-10)11(9-15-13)8-14(2,3)4/h5-7,9,15H,8H2,1-4H3

InChI Key

QXWDWSLRFIZYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C)(C)C

Origin of Product

United States

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